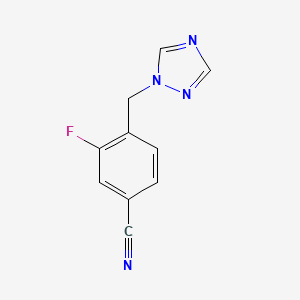![molecular formula C15H17NO2 B3362956 3-[(2-Phenoxyethoxy)methyl]aniline CAS No. 1016749-42-0](/img/structure/B3362956.png)
3-[(2-Phenoxyethoxy)methyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Phenoxyethoxy)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with 2-phenoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-phenoxyethoxy group .
Chemical Reactions Analysis
3-[(2-Phenoxyethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Scientific Research Applications
3-[(2-Phenoxyethoxy)methyl]aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to active sites or allosteric sites on proteins, altering their conformation and function. This interaction can result in either inhibition or activation of the target protein, depending on the nature of the binding and the specific protein involved .
Comparison with Similar Compounds
3-[(2-Phenoxyethoxy)methyl]aniline can be compared with other similar compounds, such as:
3-[(2-Methoxyethoxy)methyl]aniline: This compound has a methoxy group instead of a phenoxy group, which can result in different chemical reactivity and biological activity.
3-[(2-Ethoxyethoxy)methyl]aniline: The ethoxy group in this compound can also influence its chemical and biological properties compared to the phenoxy derivative.
3-[(2-Butoxyethoxy)methyl]aniline: The butoxy group can lead to variations in solubility, reactivity, and biological effects compared to the phenoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
3-(2-phenoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-14-6-4-5-13(11-14)12-17-9-10-18-15-7-2-1-3-8-15/h1-8,11H,9-10,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDSOSRWKMNJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


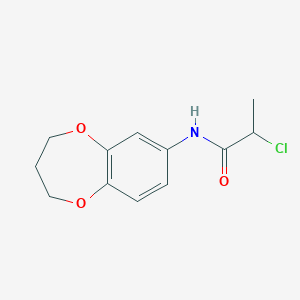
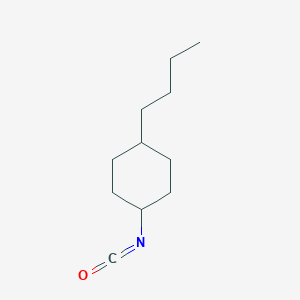
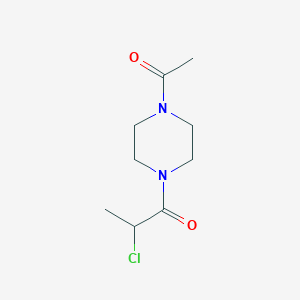
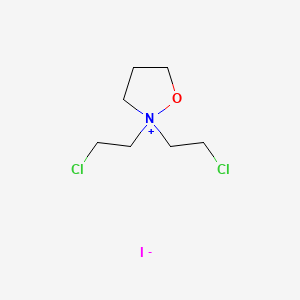
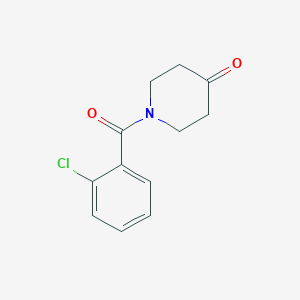

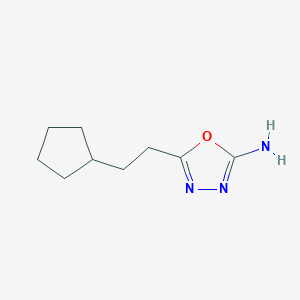
![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)
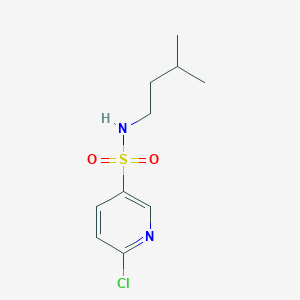
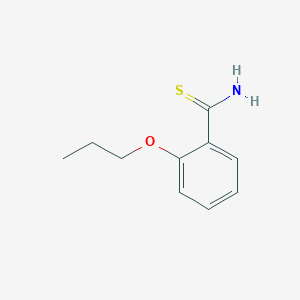
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
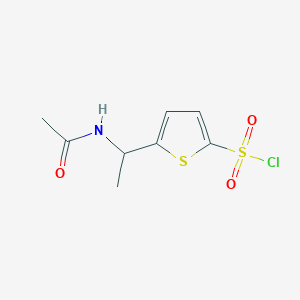
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
